molecular formula C11H8BrNO B11865145 1-(7-Bromoisoquinolin-3-yl)ethanone

1-(7-Bromoisoquinolin-3-yl)ethanone

Cat. No.: B11865145
M. Wt: 250.09 g/mol
InChI Key: HSEJCKWWRZDRRZ-UHFFFAOYSA-N
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Description

1-(7-Bromoisoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the use of 7-bromoisoquinoline as a starting material, which undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(7-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Amines, thiols, and other nucleophilic species.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.

Scientific Research Applications

1-(7-Bromoisoquinolin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethanone group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

1-(7-Bromoisoquinolin-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(7-bromoisoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-6H,1H3

InChI Key

HSEJCKWWRZDRRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C=C(C=CC2=C1)Br

Origin of Product

United States

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